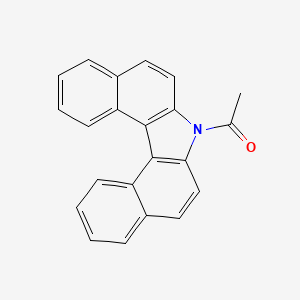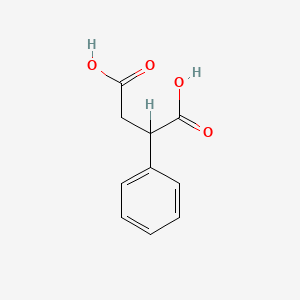
フェニルコハク酸
概要
説明
Phenylsuccinic acid, also known as Phenylsuccinic acid, is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound Phenylsuccinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16635. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenylsuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylsuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
フェニルコハク酸エナンチオマーのエナンチオ分離
フェニルコハク酸 (PSA) エナンチオマーは、エタノールと硫酸アンモニウムからなる水性二相系 (ATPS) を用いてエナンチオ分離について研究されてきました {svg_1}. 本研究では、PSA エナンチオマーのキラル分離効率の最適化と評価に焦点を当てています {svg_2}.
キラル分離技術
本研究では、R-PSA に対して優れたキラル認識能力を持つ親水性キラルセレクターであるヒドロキシプロピル-β-シクロデキストリン (HP-β-CD) を導入しました {svg_3}. この環境に優しいキラル分離技術は、他のラセミ化合物を大規模に調製的に分離するための新しい可能性を開きます {svg_4}.
エナンチオ分離のための溶媒サブレーション
フェニルコハク酸 (H2A) をモデルエナンチオマーとして使用することにより、キラル分離のための新しい溶媒サブレーション (SS) システムが導入されています {svg_5}. 実験は従来の SS 装置で行いましたが、有機相にはジベンゾイル-L-酒石酸 (L-DBTA)、水相にはヒドロキシプロピル-b-シクロデキストリン (HP-b-CD) などの協働的なキラルセレクターを使用しました {svg_6}.
熱力学特性データの生成
フェニルコハク酸は、純粋な化合物の熱力学特性データを厳密に評価して生成するために使用されます {svg_7}. これらのデータは、NIST ThermoData Engine ソフトウェアパッケージに実装されている動的データ分析を通じて生成されます {svg_8}.
実験用化学物質と物質の合成
フェニルコハク酸は、実験用化学物質と物質の合成に使用されることが確認されています {svg_9}. これは、さまざまな化学反応とさまざまな化合物の製造における役割を示しています {svg_10}.
標準参照データベース
フェニルコハク酸は NIST 標準参照データベースに含まれており、化学研究と化学特性の標準化における重要性を示しています {svg_11}.
作用機序
Target of Action
Phenylsuccinic acid (PSA) is a chemical compound with the molecular formula C10H10O4 It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Mode of Action
It’s known that enantiomers of psa can be separated using an aqueous two-phase system composed of ethanol and ammonium sulfate . This suggests that PSA might interact with its targets in a stereo-specific manner.
Biochemical Pathways
PSA is involved in the bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway, which PSA is a part of, contains 12 enzymes and a transcriptional regulator . These components are involved in biofilm formation and antimicrobial activity . The PAA pathway is a central intermediate metabolite involved in bacterial degradation of aromatic components .
Pharmacokinetics
It’s known that psa enantiomers can be separated using an aqueous two-phase system , suggesting that its bioavailability might be influenced by stereo-specific interactions.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that PSA might have cytotoxic effects.
Action Environment
The action of PSA is likely influenced by environmental factors. For instance, its enantioseparation is achieved using an aqueous two-phase system composed of ethanol and ammonium sulfate . Spillage is unlikely to penetrate soil .
Safety and Hazards
生化学分析
Biochemical Properties
Phenylsuccinic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cytosolic glutamate formation from extracellular glutamine in cultured cerebellar granule cell neurons . This inhibition is crucial as it prevents anoxic cell death, which is indicated by decreased lactate dehydrogenase release and morphological changes in the cells . Phenylsuccinic acid interacts with enzymes such as lactate dehydrogenase and proteins involved in glutamate formation, highlighting its importance in cellular metabolism and neuroprotection.
Cellular Effects
Phenylsuccinic acid has notable effects on various types of cells and cellular processes. In cultured cerebellar granule cell neurons, it prevents anoxic cell death by inhibiting cytosolic glutamate formation . This inhibition leads to decreased lactate dehydrogenase release, indicating reduced cell damage. Additionally, phenylsuccinic acid influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of phenylsuccinic acid involves its interaction with specific biomolecules. It inhibits the formation of cytosolic glutamate from extracellular glutamine by binding to and inhibiting the relevant enzymes . This inhibition prevents the accumulation of glutamate, which can be toxic to cells under anoxic conditions. Additionally, phenylsuccinic acid may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylsuccinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that phenylsuccinic acid remains stable under standard laboratory conditions, but its effectiveness may decrease over time due to gradual degradation . Long-term exposure to phenylsuccinic acid in in vitro and in vivo studies has shown sustained neuroprotective effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of phenylsuccinic acid vary with different dosages in animal models. At low doses, phenylsuccinic acid has been shown to provide neuroprotective effects by inhibiting cytosolic glutamate formation . At higher doses, the compound may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and increased oxidative stress . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
Phenylsuccinic acid is involved in several metabolic pathways, including those related to the metabolism of succinic acid derivatives . It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid (TCA) cycle . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, highlighting its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, phenylsuccinic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of phenylsuccinic acid across cellular membranes, ensuring its proper localization and accumulation within target cells . The compound’s distribution can affect its activity and function, as well as its overall effectiveness in biochemical applications .
Subcellular Localization
Phenylsuccinic acid’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that phenylsuccinic acid reaches its intended sites of action, where it can exert its biochemical effects . Understanding the subcellular localization of phenylsuccinic acid is essential for optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
2-phenylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883518 | |
| Record name | Butanedioic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-51-8, 4036-30-0 | |
| Record name | Phenylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylsuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Phenylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylsuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenylsuccinic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, , , ]
A: Researchers commonly employ Fourier transform infrared (FT-IR) and Raman spectroscopy, along with nuclear magnetic resonance (NMR) spectroscopy to characterize Phenylsuccinic acid. These techniques help identify functional groups and analyze the compound's structure. [, , , , , ]
A: Yes, the presence of the phenyl group significantly influences the properties of Phenylsuccinic acid. For instance, incorporating phenylsuccinic acid into poly(butylene succinate) alters its thermal properties and crystallization behavior. The glass transition temperature increases, while the melting point decreases. []
A: Yes, Phenylsuccinic acid forms solvates with various solvents. Researchers have identified solvates with 2-propanol and dioxane. The (RS)-Phenylsuccinic acid - 2-propanol solvate exhibits a transition temperature of 16.5 °C, where it converts to the unsolvated form. []
A: Phenylsuccinic acid exists as two enantiomers (R and S). Separating these enantiomers is crucial because they may exhibit different biological activities. Obtaining enantiomerically pure forms is vital for pharmaceutical and other applications. [, , , , ]
ANone: Several methods are employed for enantioseparation, including:
- Resolution by salt formation: This classical method utilizes a chiral resolving agent like (-)-proline to form diastereomeric salts with different solubilities, allowing separation. [, ]
- Biphasic recognition chiral extraction (BRCE): This technique uses two immiscible phases, each containing a different chiral selector. The enantiomers partition differently between the phases based on their affinities for the selectors. Researchers have successfully used hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase and L-isobutyl tartrate (L-IBTA) in the organic phase for Phenylsuccinic acid enantioseparation. [, , ]
- High-speed countercurrent chromatography (HSCCC): This method also employs a biphasic system with chiral selectors in each phase. The high speed and countercurrent flow enhance the separation efficiency. []
- High-performance liquid chromatography (HPLC): Chiral stationary phases or chiral mobile phase additives enable the separation of enantiomers based on their differential interactions with the stationary phase. [, ]
ANone: Several parameters impact the separation efficiency, including:
- Type and concentration of chiral selectors: The choice of selectors and their concentrations directly affect the enantiorecognition and separation. [, , ]
- pH of the aqueous phase: The pH can influence the ionization state of the enantiomers and selectors, impacting their interactions and partitioning. [, ]
- Temperature: Temperature affects the kinetics of the separation process and the stability of the complexes formed between enantiomers and selectors. [, ]
A: Yes, Phenylsuccinic acid serves as a versatile ligand in the synthesis of coordination polymers. It can bridge metal ions, leading to various architectures. The phenyl group in its structure can further contribute to the framework stability through π-π interactions. [, , ]
ANone: These coordination polymers exhibit potential in areas like:
- Photoluminescent materials: The incorporation of lanthanide ions with Phenylsuccinic acid can yield materials with luminescent properties. []
ANone: Computational methods, like density functional theory (DFT), aid in:
- Predicting molecular geometry: Calculating the optimized geometry of Phenylsuccinic acid and its complexes. []
- Analyzing vibrational spectra: Simulating IR and Raman spectra to assist in the interpretation of experimental data and understand vibrational modes. [, ]
- Investigating intermolecular interactions: Studying the hydrogen bonding patterns and other non-covalent interactions in Phenylsuccinic acid crystals and complexes. [, ]
A: While limited data is available on the biodegradation of Phenylsuccinic acid itself, it's worth noting that some studies have investigated the biodegradability of polymers containing Phenylsuccinic acid units, such as poly(butylene succinate-co-butylene phenylsuccinate). These studies suggest that the incorporation of Phenylsuccinic acid can influence the biodegradation rate of the polymers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
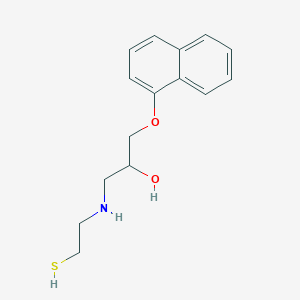
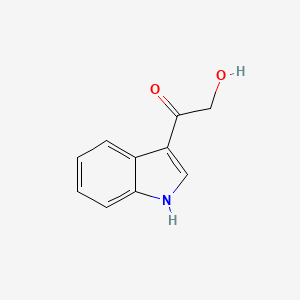
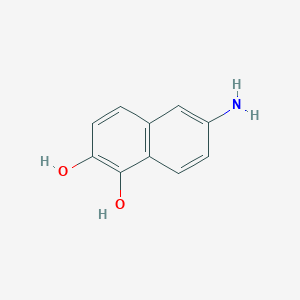
![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)
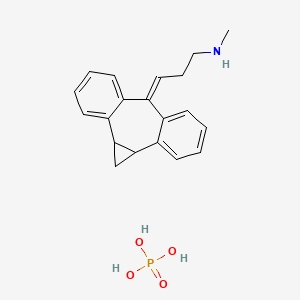



![1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-](/img/structure/B1195584.png)
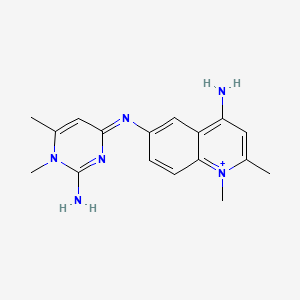
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)
